molecular formula C12H21NO3 B2571225 Tert-butyl trans-4-formylcyclohexylcarbamate CAS No. 181308-57-6

Tert-butyl trans-4-formylcyclohexylcarbamate

Cat. No.: B2571225
CAS No.: 181308-57-6
M. Wt: 227.304
InChI Key: GPDBIGSFXXKWQR-MGCOHNPYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl trans-4-formylcyclohexylcarbamate typically involves the reaction of trans-4-aminocyclohexanecarboxaldehyde with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl trans-4-formylcyclohexylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl trans-4-formylcyclohexylcarbamate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors and as a probe for studying enzyme mechanisms .

Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. It is involved in the development of compounds with therapeutic properties, such as anti-inflammatory and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl trans-4-formylcyclohexylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

Uniqueness: Tert-butyl trans-4-formylcyclohexylcarbamate is unique due to its formyl group, which allows it to undergo specific chemical reactions that other similar compounds cannot. This functional group makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

IUPAC Name

tert-butyl N-(4-formylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h8-10H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDBIGSFXXKWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181308-57-6, 304873-80-1
Record name tert-butyl rac-N-[(1r,4r)-4-formylcyclohexyl]carbamate
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Record name tert-butyl N-(4-formylcyclohexyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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